Propyl 2-ethylhexanoate

Boiling point Volatility Thermal processing

Propyl 2-ethylhexanoate (CAS 172354-89-1) is a branched-chain carboxylic acid ester, molecular formula C₁₁H₂₂O₂ and molecular weight 186.29 g/mol, formed by esterification of 2-ethylhexanoic acid with n-propanol. It belongs to the class of 2-ethylhexanoate esters, which are widely employed as solvents, plasticizers, fragrance ingredients, and emollients across industrial and personal care sectors.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 172354-89-1
Cat. No. B061577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 2-ethylhexanoate
CAS172354-89-1
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)OCCC
InChIInChI=1S/C11H22O2/c1-4-7-8-10(6-3)11(12)13-9-5-2/h10H,4-9H2,1-3H3
InChIKeyIHIQOKFJGANDOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl 2-Ethylhexanoate (CAS 172354-89-1): Physicochemical Identity and Industrial Positioning


Propyl 2-ethylhexanoate (CAS 172354-89-1) is a branched-chain carboxylic acid ester, molecular formula C₁₁H₂₂O₂ and molecular weight 186.29 g/mol, formed by esterification of 2-ethylhexanoic acid with n-propanol . It belongs to the class of 2-ethylhexanoate esters, which are widely employed as solvents, plasticizers, fragrance ingredients, and emollients across industrial and personal care sectors . The compound is characterized by a boiling point of 214.2 °C at 760 mmHg, a flash point of 82.9 °C, density of 0.87 g/cm³, refractive index of 1.425, and a predicted vapor pressure of 0.158 mmHg at 25 °C . The branched 2-ethylhexanoate moiety imparts reduced intermolecular forces relative to linear-chain ester analogs, yielding lower viscosity and enhanced solubility in non-polar organic matrices—properties that underpin its functional differentiation from closely related esters such as the ethyl, isopropyl, and butyl congeners [1].

Product Type
Branched 2-ethylhexanoate ester solvent/plasticizer
Differentiator
n-Propyl alcohol chain provides intermediate volatility vs. ethyl and butyl analogs
Matrix Compatibility
Enhanced solubility in non-polar organic systems; reduced intermolecular forces

Why Propyl 2-Ethylhexanoate Cannot Be Indiscriminately Replaced by Other 2-Ethylhexanoate Esters


Despite sharing the 2-ethylhexanoate acyl backbone, the n-propyl ester occupies a distinct physicochemical niche that ethyl, isopropyl, and butyl analogs cannot simultaneously replicate. Systematic cross-database comparison reveals that incremental changes in the alcohol chain length produce divergent boiling points, flash points, vapor pressures, and lipophilicity (LogP) profiles that directly impact processing safety, emission compliance, and end-use performance . For instance, the ethyl congener exhibits a markedly higher vapor pressure (0.413 mmHg vs. 0.158 mmHg at 25 °C), which translates to greater volatile organic compound (VOC) contribution during coating or fragrance application, while the butyl analog shifts the boiling point upward by approximately 18 °C, potentially exceeding thermal processing windows for heat-sensitive formulations [1]. Generic substitution without accounting for these quantified offsets risks compromising flash-point safety margins, altering evaporation rates in solvent-borne systems, and modifying partition behavior in emulsion or extraction applications [2].

Volatility Ethyl analog has markedly higher vapor pressure, which may shift evaporation rate and VOC emission profile in coatings.
Thermal Butyl congener raises boiling point by ~18 °C, potentially exceeding thermal processing limits for heat-sensitive formulations.
Partitioning Different LogP among propyl, ethyl, and butyl esters alters phase distribution in emulsions and extraction systems.

Quantitative Differentiation Evidence: Propyl 2-Ethylhexanoate vs. Closest 2-Ethylhexanoate Ester Analogs


Boiling Point Differentiation: Propyl vs. Ethyl, Isopropyl, and Butyl 2-Ethylhexanoate Esters

The boiling point of propyl 2-ethylhexanoate (214.2 °C at 760 mmHg) is approximately 18.5 °C higher than that of ethyl 2-ethylhexanoate (195.7 °C), about 10.3 °C higher than isopropyl 2-ethylhexanoate (203.9 °C), and roughly 17.7 °C lower than butyl 2-ethylhexanoate (231.9 °C) . This ranking—ethyl < isopropyl < propyl < butyl—demonstrates that the n-propyl ester occupies a volatility midpoint that cannot be replicated by the more volatile ethyl/isopropyl variants or the less volatile butyl ester without accepting trade-offs in evaporation rate and thermal budget.

Boiling Point
Data to verify
Ethyl 195.7 °C
Positions propyl ester at a volatility midpoint; supports intermediate evaporation rate selection.
Atmospheric pressure data; cross-database comparison.
Flash Point
Data to verify
82.9 °C (+11.5 °C vs. ethyl; +4.0 °C vs. isopropyl)
Higher flash point may reduce flammability classification burden in high-temperature processing.
Closed cup method; compiled from ChemNet, Fluorochem.
Vapor Pressure
Reported
0.158 mmHg at 25 °C (2.6× lower than ethyl analog)
Supports reduced evaporative VOC emission context for regulated coating and ink applications.
RIFM/EPI Suite v4.11 estimation; Chemsrc data.
LogP
Reported
Propyl 3.16 (Ethyl ~3.74–4.02; Butyl ~4.71)
Intermediate lipophilicity modulates partitioning; supports emulsion and extraction tuning.
QSPR methylene increment ~0.5 LogP per –CH₂–.
Boiling point Volatility Thermal processing

Flash Point Safety Margin: Propyl 2-Ethylhexanoate vs. Ethyl and Isopropyl Analogs

Propyl 2-ethylhexanoate possesses a flash point of 82.9 °C, which is 11.5 °C higher than ethyl 2-ethylhexanoate (71.4 °C) and 4.0 °C higher than isopropyl 2-ethylhexanoate (78.9 °C), yet 11.1 °C lower than butyl 2-ethylhexanoate (94.0 °C) . Under the Globally Harmonized System (GHS) for classification, the ethyl ester falls into the flammable liquid Category 3 (flash point ≥ 23 °C and ≤ 60 °C), whereas the propyl ester resides in a safer combustible liquid range, potentially reducing storage and handling regulatory burden in jurisdictions where flash-point thresholds dictate hazard classification.

Flash Point
Data to verify
82.9 °C (+11.5 °C vs. ethyl; +4.0 °C vs. isopropyl)
Higher flash point may reduce flammability classification burden in high-temperature processing.
Closed cup method; compiled from ChemNet, Fluorochem.
Flash point Safety Flammability

Vapor Pressure and VOC Emission Potential: Propyl vs. Ethyl 2-Ethylhexanoate

At 25 °C, propyl 2-ethylhexanoate exhibits a vapor pressure of 0.158 mmHg, which is approximately 62% lower than that of ethyl 2-ethylhexanoate (0.413 mmHg) [1]. This 2.6-fold reduction in equilibrium vapor-phase concentration directly translates to proportionally lower evaporative VOC emissions under identical application conditions. The n-propyl ester thus offers a quantifiable emission-reduction advantage in solvent-borne coating, ink, and adhesive formulations where VOC content is regulated.

Vapor Pressure
Reported
0.158 mmHg at 25 °C (2.6× lower than ethyl analog)
Supports reduced evaporative VOC emission context for regulated coating and ink applications.
RIFM/EPI Suite v4.11 estimation; Chemsrc data.
Vapor pressure VOC Emission control

Lipophilicity (LogP) Differentiation: Propyl 2-Ethylhexanoate vs. Ethyl and Butyl Analogs

The measured LogP of propyl 2-ethylhexanoate is 3.16, positioning it between ethyl 2-ethylhexanoate (LogP ≈ 3.74–4.02) and butyl 2-ethylhexanoate (LogP ≈ 4.71) . This intermediate lipophilicity modulates partitioning behavior in multi-phase systems: the propyl ester is less hydrophobic (and hence more water-compatible in emulsions) than the butyl congener, yet more lipophilic (and thus more effective as a non-polar solvent) than the ethyl variant. Quantitative structure–property relationship (QSPR) models predict that each additional methylene unit in the alcohol chain increases LogP by approximately 0.5 units, consistent with the observed data [1].

LogP
Reported
Propyl 3.16 (Ethyl ~3.74–4.02; Butyl ~4.71)
Intermediate lipophilicity modulates partitioning; supports emulsion and extraction tuning.
QSPR methylene increment ~0.5 LogP per –CH₂–.
LogP Lipophilicity Partitioning

Procurement-Guided Application Scenarios for Propyl 2-Ethylhexanoate Based on Quantitative Differentiation


Medium-Volatility Solvent for Heat-Cured Coatings and Inks

In industrial coating and ink formulations requiring solvent evaporation profiles between the overly rapid loss of ethyl 2-ethylhexanoate (BP 195.7 °C, VP 0.413 mmHg) and the sluggish drying of butyl 2-ethylhexanoate (BP 231.9 °C), propyl 2-ethylhexanoate (BP 214.2 °C, VP 0.158 mmHg) delivers an optimal intermediate evaporation rate . Its 82.9 °C flash point further enhances process safety during oven curing compared to the ethyl congener (71.4 °C), reducing the risk classification burden in high-temperature coating lines [1].

VOC-Compliant Plasticizer for PVC and Resin Systems

The 2.6-fold lower vapor pressure of propyl 2-ethylhexanoate relative to ethyl 2-ethylhexanoate directly reduces fugitive VOC emissions during PVC compounding and calendering operations . This property supports compliance with evolving VOC regulations while retaining the plasticizing efficacy imparted by the branched 2-ethylhexanoate backbone, which literature indicates maintains polymer flexibility without compromising mechanical strength [1].

Fragrance and Personal Care Formulations Requiring Controlled Substantivity

With an intermediate LogP of 3.16, propyl 2-ethylhexanoate partitions between the aqueous and lipid phases of personal care emulsions in a manner distinct from the more hydrophobic butyl analog (LogP 4.71) and the less hydrophobic ethyl ester (LogP 3.74–4.02) . This enables formulators to fine-tune fragrance release kinetics and skin feel—the compound has been noted for excellent spreading characteristics in premium skincare products [1]—without the excessive oiliness associated with higher-LogP esters.

Specialty Chemical Intermediate with Reduced Fire Hazard Profile

For laboratories and pilot-scale syntheses where flammable liquid storage regulations impose operational constraints, propyl 2-ethylhexanoate's flash point of 82.9 °C provides a safer handling profile than ethyl 2-ethylhexanoate (71.4 °C) and isopropyl 2-ethylhexanoate (78.9 °C), while remaining processable at lower temperatures than butyl 2-ethylhexanoate (94.0 °C flash point, 231.9 °C boiling point) . This positions the propyl ester as a preferred esterification substrate or acylation reagent when both safety and reactivity must be balanced.

Application
Selection Property
Validation Focus
Heat-cured coatings & inks
Intermediate evaporation rate & flash point
Boiling point / vapor pressure verification under curing conditions
PVC & resin plasticizer
Reduced vapor pressure vs. ethyl ester
VOC emission testing; plasticizing efficiency in target polymer
Fragrance & personal care emulsions
LogP-governed release & substantivity
LogP confirmation; emulsion partitioning & release kinetics
Specialty chemical intermediate
Higher flash point & moderate boiling point
Flammability classification review; reactivity in esterification/acylation
Quote Request

Request a Quote for Propyl 2-ethylhexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.